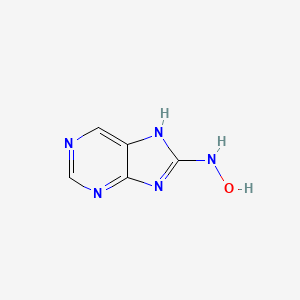
2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- is a heterocyclic compound that belongs to the class of pyranones. It is characterized by a six-membered ring containing an oxygen atom and a ketone group. This compound is known for its stability and unique chemical properties, making it a valuable building block in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. This method involves the use of pyrylium salts and organometallic compounds, which react to form the pyranone ring structure .
Industrial Production Methods
Industrial production of this compound often relies on optimized synthetic routes that ensure high yield and purity. The use of advanced catalysts and reaction conditions, such as high temperatures and pressures, can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is crucial to remove any impurities and ensure the desired chemical properties.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It can also participate in electron transfer reactions, influencing redox processes in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one: A simpler analog without the bulky tert-butyl groups.
4H-Pyran-4-one: Another pyranone isomer with different reactivity and stability.
2H-Chromene: A fused aromatic analog with enhanced stability and biological activity.
Uniqueness
2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- is unique due to the presence of the bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications where such properties are desired .
Propiedades
Número CAS |
87221-88-3 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
3,5-ditert-butylpyran-2-one |
InChI |
InChI=1S/C13H20O2/c1-12(2,3)9-7-10(13(4,5)6)11(14)15-8-9/h7-8H,1-6H3 |
Clave InChI |
FDNCDGWCUNETCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=COC1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)





![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)



![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
